tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXDGOQARRWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154552 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346665-41-6 | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346665-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Starting Materials: 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine and tert-butyl piperidine-1-carboxylate.
- Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or aqueous media under heating or microwave irradiation.
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack.
- Catalysts/Additives: Tetrabutylammonium iodide (TBAI) can be added as a phase-transfer catalyst to enhance reaction rates.
- Temperature and Time: Reactions are performed at moderate temperatures (50°C) for several hours or under microwave irradiation at elevated temperatures (up to 150°C) for short durations (15 minutes).
- Yield: Reported yields for this step range from 71% to 93%.
| Parameter | Details |
|---|---|
| Reactants | 2-Bromo-5-nitropyridine (1 eq), Boc-piperidine (1 eq) |
| Base | Potassium carbonate (1.5 eq) |
| Solvent | DMSO or water |
| Catalyst/Additive | Tetrabutylammonium iodide (catalytic amount) |
| Temperature | 50°C (DMSO) or 150°C (microwave) |
| Time | 3 hours (DMSO) or 15 minutes (microwave) |
| Yield | 71% - 93% |
Reduction of Nitro Group to Amine
- Catalytic Hydrogenation: The nitro intermediate is dissolved in tetrahydrofuran (THF) and subjected to hydrogenation using Raney Nickel catalyst under hydrogen pressure (e.g., 50 psi) at room temperature or slightly elevated temperatures.
- Alternative Reducing Agents: Chemical reduction methods may involve hydrazine or metal hydrides but catalytic hydrogenation is preferred for cleaner conversion.
- Workup: Catalyst removal by filtration and solvent evaporation yields the amine product quantitatively.
| Parameter | Details |
|---|---|
| Catalyst | Raney Nickel |
| Solvent | THF |
| Pressure | 50 psi H2 |
| Temperature | Room temperature to 50°C |
| Time | 5 hours |
| Yield | Near quantitative (100%) |
Alternative Synthetic Routes
- Palladium-Catalyzed Cross-Coupling: For related compounds, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) has been used to link piperidine derivatives with pyridine rings, but for the oxy linkage in this compound, SNAr is more direct.
- In Situ Hydroboration: Some piperidine derivatives are prepared by hydroboration of unsaturated precursors followed by palladium-catalyzed coupling, but this is more relevant to methylene-linked analogs rather than oxy-linked compounds.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| SNAr substitution | 2-Bromo-5-nitropyridine + Boc-piperidine, K2CO3, DMSO, 50°C, 3h | 93 | High yield, mild conditions |
| SNAr substitution (microwave) | Same reactants, K2CO3, water, microwave 150°C, 15 min | 71-84 | Faster reaction, slightly lower yield |
| Nitro reduction | Raney Ni, H2 (50 psi), THF, RT, 5h | ~100 | Quantitative conversion |
| Purification | Filtration, solvent evaporation | - | Standard workup |
Research Findings and Optimization Notes
- The use of potassium carbonate as a base is critical for successful nucleophilic substitution.
- Microwave-assisted synthesis significantly reduces reaction time but may slightly reduce yield.
- Tetrabutylammonium iodide acts as an effective phase-transfer catalyst, improving reaction efficiency in DMSO.
- Catalytic hydrogenation with Raney Nickel under mild hydrogen pressure provides clean reduction without over-reduction or side reactions.
- Protecting the piperidine nitrogen with the tert-butyl carbamate group (Boc) is essential to prevent unwanted side reactions and to facilitate purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals. The presence of the aminopyridine group allows for various functionalizations that can enhance the compound's biological activity.
Key Reactions
Common reactions involving this compound include:
- Alkylation : Introducing alkyl groups to enhance lipophilicity.
- Acylation : Modifying the carboxylic acid functionality to create esters or amides.
- Reduction : Converting ketones or aldehydes into alcohols using reducing agents like sodium borohydride.
Medicinal Chemistry
The compound's structural characteristics suggest potential interactions with biological systems, making it significant in medicinal chemistry. Research indicates its potential as a lead compound in developing drugs targeting various diseases.
Therapeutic Applications
- Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter receptors, offering avenues for treating conditions like depression or anxiety.
- Anticancer Activity : The aminopyridine moiety can be pivotal in developing compounds that inhibit tumor growth through targeted mechanisms.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Studies often focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Selectivity : Evaluating its effectiveness against different biological targets to minimize side effects.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and pathway involved .
Comparison with Similar Compounds
a. tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2)
- Structure: Features a nitro group (-NO₂) at the pyridine’s 5-position and a piperazine (vs. piperidine) core.
- Reactivity: The nitro group is electron-withdrawing, enhancing electrophilic substitution reactivity. This contrasts with the amino group (-NH₂) in the target compound, which is electron-donating and facilitates nucleophilic reactions.
- Applications : Nitro-substituted analogs are often intermediates for further reduction to amines .
b. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 153747-97-8)
- Structure : Bromine substituent at the pyridine’s 5-position.
- Reactivity: Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group in the target compound allows for conjugation or hydrogen bonding in drug design.
- Similarity Score : 0.77 (structural similarity based on backbone and substituent position) .
c. tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (Compound 5l)
- Structure : Pyrimidine (vs. pyridine) ring attached via a piperazine linker.
- Electronic Effects : Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine.
- Synthesis : Reported yield of 83% under automated synthesis conditions, suggesting robust scalability .
Core Scaffold Modifications
a. tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure: Pyridine at the 3-position (vs. 2-position) and an amino group directly on the piperidine ring.
- Biological Relevance: 3-Substituted pyridines are common in kinase inhibitors due to altered binding interactions. The amino group’s position may influence solubility and metabolic stability .
b. tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (CAS 877399-50-3)
- Structure : Pyrazole (vs. pyridine) heterocycle with bromine.
- Applications : Pyrazole-containing compounds are prevalent in agrochemicals (e.g., fungicides). Bromine enhances reactivity for diversification .
Functional Group and Positional Isomerism
Research Trends and Gaps
- Trends: Amino-substituted pyridines are increasingly used in covalent inhibitors (e.g., kinase-targeting drugs). Piperidine carbamates are favored for their metabolic stability .
- Gaps: Limited data on the target compound’s crystallography (cf. SHELX-refined structures in ) or in vivo efficacy. Further studies on its pharmacokinetics are warranted.
Biological Activity
tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate (CAS Number: 346665-41-6) is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and an aminopyridine moiety. This article explores the biological activity of this compound, synthesizing available research findings, potential applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O3, with a molecular weight of 293.36 g/mol. The structure features a tert-butyl ester group, which may serve as a prodrug functionality, enhancing its bioavailability and therapeutic potential in vivo.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O3 |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 346665-41-6 |
Biological Activity
The biological activity of this compound is primarily inferred from its structural components:
1. Interaction with Biological Targets:
The presence of the aminopyridine group suggests potential interactions with enzymes or receptors that have pyridine binding sites. This could implicate the compound in various biological processes such as enzyme inhibition or receptor modulation.
2. Potential Applications:
Due to its structural characteristics, this compound may find applications in:
- Antimicrobial Activity: Compounds containing piperidine and pyridine moieties often exhibit antibacterial properties.
- Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylate | C15H21N3O5 | Contains a nitro group; potential for different activities |
| tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate | C15H22N4O2 | Features a cyano group; may show different pharmacological profiles |
| tert-butyl 4-(5-amino-pyridin-2-yloxy)piperazine-1-carboxylate | C14H22N4O2 | Similar piperazine structure; different activity profile |
These comparisons illustrate how variations in substituents can significantly influence chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
-
Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) to avoid inhalation of particles .
-
Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles. Ensure eyewash stations and emergency showers are accessible .
-
Storage : Store at room temperature (RT) in airtight containers away from heat and oxidizing agents .
-
First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Table 1: Recommended PPE
Category Equipment Certification Standard Respiratory P95 or OV/AG/P99 respirator NIOSH/CEN Gloves Nitrile (0.11 mm thickness) ASTM D6978 Eye Protection Chemical splash goggles ANSI Z87.1
Q. How is this compound typically synthesized, and what analytical methods validate its purity?
- Methodological Answer :
- Synthesis : Common routes involve nucleophilic substitution of tert-butyl piperidine derivatives with 5-amino-2-hydroxypyridine. Protect amine groups with Boc anhydride, followed by coupling under inert conditions (e.g., DMF, 60°C) .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidine ring protons at δ 3.5–4.0 ppm; pyridinyl protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (calculated: ~293.3 g/mol; observed: [M+H]⁺ at 294.3) .
- HPLC : Reverse-phase C18 column (95% purity threshold; mobile phase: acetonitrile/water) .
Q. What solvents are suitable for preparing stock solutions of this compound?
- Methodological Answer :
- Primary Solvents : DMSO (10 mM stock) for biological assays; ethanol for organic reactions.
- Co-Solvents : For aqueous solubility, use PEG-300 or Tween-80 (≤10% v/v) to avoid precipitation .
- Validation : Centrifuge at 10,000 rpm for 5 minutes to check for particulates; adjust pH to 7.4 for stability .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?
- Methodological Answer :
- Experimental Validation : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature (e.g., if conflicting values exist between sources, test under identical conditions) .
- Data Cross-Reference : Use PubChem or regulatory SDS for consensus. For example, if one source reports MP = 120°C and another 130°C, check for polymorphic forms via X-ray crystallography .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
-
Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict activation energies for substitutions at the piperidine or pyridinyl positions .
-
Machine Learning : Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal yields. Validate with small-scale experiments (e.g., 10 mmol trials) .
Table 2: Computational Parameters
Parameter Value/Approach Software/Tool Basis Set 6-31G* Gaussian 16 Solvent Model COSMO-RS (DMSO) ORCA Reaction Barrier Transition state optimization NWChem
Q. What strategies resolve contradictions in toxicity data across regulatory sources?
- Methodological Answer :
- Acute Toxicity Testing : Conduct OECD 423 assays (oral administration in rodents) if existing data is incomplete. Compare LD₅₀ values with SDS classifications .
- Genotoxicity : Perform Ames tests (OECD 471) to clarify conflicting mutagenicity claims. Use S9 metabolic activation for pro-mutagen evaluation .
Q. How can degradation products of this compound be identified under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (80°C, 48 hr), acid/base hydrolysis (0.1M HCl/NaOH), and UV light. Analyze via LC-MS/MS (Q-TOF) for fragmentation patterns .
- Hazard Mitigation : If toxic byproducts (e.g., pyridinyl radicals) form, add antioxidants like BHT (0.1% w/v) to storage buffers .
Q. What experimental designs improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- DoE Approach : Use factorial design (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors. For example, optimize coupling reactions using 1.2 eq. EDCl vs. DCC .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., tert-butyl carbamate peaks at 1680 cm⁻¹) and adjust reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
